molecular formula C16H17BrN2O4S B4111164 ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B4111164
M. Wt: 413.3 g/mol
InChI Key: MRQNALVSPGIFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

Ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate inhibits GLS by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a reduction in the levels of glutamate, an important metabolite for cancer cell growth and survival. The inhibition of GLS by ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to induce apoptosis in cancer cells, making it a promising therapeutic target.
Biochemical and Physiological Effects:
ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the upregulation of GLS in cancer cells, which makes them more sensitive to GLS inhibition by ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate. ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has also been shown to reduce the levels of glutamate in cancer cells, which can lead to a reduction in cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate is its specificity towards GLS, which makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has some limitations in lab experiments, such as its poor solubility in water and its instability in biological fluids. These limitations have led to the development of new ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate analogs with improved properties.

Future Directions

There are many potential future directions for ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate research. One area of interest is the development of new ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate analogs with improved pharmacological properties, such as increased solubility and stability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate treatment. Additionally, ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and metabolic diseases.

Scientific Research Applications

Ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to have potential therapeutic applications in cancer treatment. GLS is upregulated in many types of cancer cells, and inhibition of GLS by ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to induce apoptosis and inhibit tumor growth in preclinical models. ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

ethyl 2-[2-[2-(4-bromophenoxy)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-3-22-14(20)8-12-9-24-16(18-12)19-15(21)10(2)23-13-6-4-11(17)5-7-13/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQNALVSPGIFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[2-(4-bromophenoxy)propanoyl]amino}-1,3-thiazol-4-yl)acetate

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